8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one
Description
8-Fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one is a quinazolinone derivative characterized by:
- Position 8: A fluorine atom on the benzene ring.
- Position 3: A methyl group attached to the nitrogen atom.
- Position 2: A methylthio (-SCH₃) substituent.
Quinazolinones are known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Properties
IUPAC Name |
8-fluoro-3-methyl-2-methylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c1-13-9(14)6-4-3-5-7(11)8(6)12-10(13)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNZNJGTZNQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)F)N=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Fluorinated aniline derivatives and thiourea.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the quinazolinone core to form dihydroquinazolinones.
Substitution: Halogenation or alkylation at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated or alkylated quinazolinones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Key Observations :
- Aliphatic thio groups (e.g., -SCH₃) exhibit stronger hCA II inhibition than aromatic thio substituents ().
- Position 3 : The 3-methyl group in the target compound is simpler than 3-phenyl or 3-hydroxy-phenylpropyl substituents (), which may reduce steric hindrance in target binding.
- Position 8 : Fluorine at position 8 (para to the ketone) may enhance electron-withdrawing effects compared to 5-fluoro derivatives (), influencing receptor affinity.
2.2 Structure-Activity Relationship (SAR)
Anticancer Activity :
- Compound 5 () with 2-(methylthio) and 3-(hydroxy-phenylpropyl) showed potent EGFR inhibition, suggesting the methylthio group contributes to enzyme binding . The target compound’s 3-methyl group may offer similar steric accessibility.
- Bulky substituents (e.g., oxadiazole-thio in ) reduce solubility but improve antiproliferative potency.
- Antibacterial Activity: 3-(4-Fluorophenyl) and 2-amino groups () correlate with activity against Gram-positive bacteria.
Enzyme Inhibition :
2.3 Physicochemical Properties
- Molecular Weight & Solubility: The target compound’s molecular weight (~252 g/mol) is lower than analogs with morpholinoethylthio (~361 g/mol, ) or benzimidazole-thio (~378 g/mol, ), suggesting better solubility. Methylthio (-SCH₃) and methyl groups may increase lipophilicity compared to polar substituents (e.g., hydroxypropyl in ).
Melting Points :
- Analogs with aromatic thio groups (e.g., compound 19 in , m.p. 165–166°C) have higher melting points than aliphatic thio derivatives, likely due to crystalline packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
